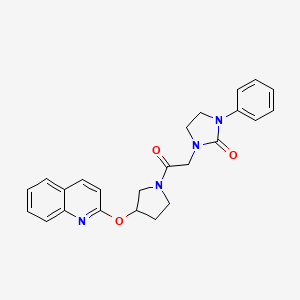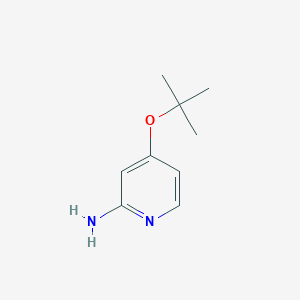![molecular formula C17H18N2O3S B2697138 N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396798-72-3](/img/structure/B2697138.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and thiophene moieties linked through a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, coupling with thiophene derivatives, and subsequent piperidine ring formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparación Con Compuestos Similares
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperidine ring.
Benzo[d][1,3]dioxole derivatives: Compounds featuring the benzo[d][1,3]dioxole moiety with various functional groups.
Thiophene derivatives: Compounds containing the thiophene ring with different substituents.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-13-3-4-14-15(10-13)22-11-21-14)19-7-5-12(6-8-19)16-2-1-9-23-16/h1-4,9-10,12H,5-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVBGGJSCGAFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2697061.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)
![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)

![3-tert-butyl-1-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B2697066.png)
![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2697069.png)
![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)

![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)
![3-(2-ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2697076.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)
